2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both piperazine and thiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-phenylpiperazine, is synthesized through the reaction of phenylhydrazine with ethylene diamine.
Thiazole Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrothiazoles.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine and thiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine and thiazole moieties can interact with various enzymes or receptors, modulating their activity. The piperazine ring can mimic the structure of neurotransmitters, while the thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure with a methyl group on the thiazole ring.
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide: Similar structure with an oxazole ring instead of a thiazole ring.
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-imidazol-2-yl)acetamide: Similar structure with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the combination of the piperazine and thiazole rings, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-20(23-21-22-19(16-27-21)17-7-3-1-4-8-17)15-24-11-13-25(14-12-24)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQGQRBITXROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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